Adenosina 5'-fosfosulfato sal de sodio

Descripción general

Descripción

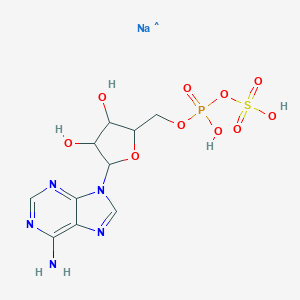

Adenosine 5’-phosphosulfate sodium salt is a chemical compound with the molecular formula C10H14N5O10PS and a molecular weight of 427.28 g/mol . It is a sodium salt form of adenosine 5’-phosphosulfate, which is an important intermediate in the biosynthesis of sulfur-containing compounds. This compound is used extensively in biochemical research, particularly in studies involving sulfur metabolism and enzyme assays .

Aplicaciones Científicas De Investigación

Adenosine 5’-phosphosulfate sodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a substrate in enzyme assays to study sulfur metabolism and the activity of ATP sulfurylase.

Medicine: It is used in the development of diagnostic assays for detecting sulfur metabolism disorders.

Industry: It is used in the production of heparin, a commonly used anticoagulant drug.

Mecanismo De Acción

Target of Action

Adenosine 5’-Phosphosulfate Sodium Salt (APS) primarily targets two enzymes: ATP sulfurylase and adenosine 5’-phosphosulfate kinase . ATP sulfurylase is involved in the initial steps of sulfate activation and reduction, which are critical for the biosynthesis of sulfur-containing amino acids and other essential biomolecules . Adenosine 5’-phosphosulfate kinase, on the other hand, is involved in the sulfation process, which is crucial for the metabolism and detoxification of various compounds .

Mode of Action

APS acts as an ATP and sulfate competitive inhibitor of ATP sulfurylase . This means that APS competes with ATP and sulfate for the active site of the enzyme, thereby inhibiting its activity. APS also inhibits adenosine 5’-phosphosulfate kinase, preventing the process of sulfation .

Biochemical Pathways

APS is involved in the sulfate activation and reduction pathway, which is crucial for the biosynthesis of sulfur-containing amino acids and other essential biomolecules . By inhibiting ATP sulfurylase, APS can potentially disrupt this pathway, affecting the synthesis of these vital compounds. Similarly, by inhibiting adenosine 5’-phosphosulfate kinase, APS can interfere with the sulfation process, which plays a crucial role in the metabolism and detoxification of various compounds .

Result of Action

The inhibition of ATP sulfurylase and adenosine 5’-phosphosulfate kinase by APS can lead to disruptions in the sulfate activation and reduction pathway and the sulfation process . This can potentially affect the synthesis of sulfur-containing amino acids and other essential biomolecules, as well as the metabolism and detoxification of various compounds .

Action Environment

The action of APS can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of APS. Moreover, the presence of other compounds can also influence the action of APS, as they can compete with APS for the active sites of its target enzymes . .

Análisis Bioquímico

Biochemical Properties

Adenosine 5’-phosphosulfate sodium salt plays a significant role in biochemical reactions. It is used as a substrate of adenosine triphosphate (ATP) sulfurylase to complete a PP(i)-recycling loop for exponential ATP amplification in firefly luciferase ATP luminescence assay and other pyrophosphate regeneration-dependent detection assays . This interaction with ATP sulfurylase is crucial for its function in these biochemical reactions.

Cellular Effects

The effects of Adenosine 5’-phosphosulfate sodium salt on cells are primarily related to its role in ATP amplification. By serving as a substrate for ATP sulfurylase, it contributes to the exponential amplification of ATP in cells . This can have a significant impact on cellular processes that rely on ATP, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Adenosine 5’-phosphosulfate sodium salt exerts its effects through its interactions with ATP sulfurylase. It serves as a competitive inhibitor of ATP sulfurylase in humans, S. cerevisiae, and P. chrysogenum . It also inhibits human adenosine 5’-phosphosulfate kinase to prevent sulfation .

Temporal Effects in Laboratory Settings

The effects of Adenosine 5’-phosphosulfate sodium salt over time in laboratory settings are primarily related to its role in ATP amplification. As a substrate for ATP sulfurylase, it contributes to the exponential amplification of ATP, which can be observed over time in in vitro or in vivo studies .

Metabolic Pathways

Adenosine 5’-phosphosulfate sodium salt is involved in the metabolic pathway of ATP amplification. It serves as a substrate for ATP sulfurylase, which is a key enzyme in this pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Adenosine 5’-phosphosulfate sodium salt can be synthesized through a chemoenzymatic process. The initial step involves the reaction of adenosine triphosphate (ATP) with inorganic sulfate, catalyzed by ATP sulfurylase, to form adenosine 5’-phosphosulfate and pyrophosphate . The reaction conditions typically require a buffered aqueous solution at a pH of around 7.5 and a temperature of 25-30°C .

Industrial Production Methods

In industrial settings, the production of adenosine 5’-phosphosulfate sodium salt often involves the use of an ATP regeneration system to increase the yield. This system recycles ATP from adenosine diphosphate (ADP) using phosphoenolpyruvate as a phosphate donor, catalyzed by pyruvate kinase . This method enhances the efficiency of the synthesis process, making it more cost-effective for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Adenosine 5’-phosphosulfate sodium salt undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form adenosine 3’,5’-bisphosphate.

Reduction: It can be reduced to form adenosine 5’-phosphosulfate.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles like thiols . The reactions are typically carried out in aqueous solutions at neutral to slightly acidic pH and at room temperature .

Major Products

The major products formed from these reactions include adenosine 3’,5’-bisphosphate, adenosine 5’-phosphosulfate, and various thiol derivatives .

Comparación Con Compuestos Similares

Similar Compounds

Adenosine 5’-triphosphate disodium salt: Another important nucleotide involved in energy metabolism.

Adenosine 3’-phosphate 5’-phosphosulfate lithium salt: A similar compound used in sulfur metabolism studies.

Adenosine 5’-monophosphate sodium salt: A nucleotide involved in various biochemical processes.

Uniqueness

Adenosine 5’-phosphosulfate sodium salt is unique in its role as an intermediate in sulfur metabolism and its ability to inhibit adenosine 5’-phosphosulfate kinase . This makes it a valuable tool in biochemical research and industrial applications.

Actividad Biológica

Adenosine 5'-phosphosulfate sodium salt (APS) is a significant compound in biochemical research, primarily functioning as an intermediate in the sulfate activation pathway. This article delves into its biological activity, mechanisms of action, and implications in various biological processes.

- Molecular Formula : C10H14N5NaO10P2S

- Molecular Weight : Approximately 427.284 g/mol

- Synonyms : Adenosine sulfatophosphate, 5'-adenylyl sulfate

APS is formed through the reaction of adenosine triphosphate (ATP) with sulfate ions, catalyzed by the enzyme ATP sulfurylase. This compound plays a crucial role in the biosynthesis of sulfated biomolecules, impacting various physiological processes.

APS functions primarily as a substrate for ATP sulfurylase and APS kinase:

- ATP Sulfurylase Activity : APS is produced by the transfer of a sulfate group from ATP to sulfate ions. This reaction is vital for the initial step in sulfate activation.

- APS Kinase Activity : APS can be phosphorylated to form 3'-phosphoadenylylsulfate (PAPS), which serves as an active sulfate donor in sulfation reactions.

Inhibition Mechanisms

- Competitive Inhibition : APS acts as a competitive inhibitor of ATP sulfurylase and APS kinase, with inhibition constants (Ki) reported as follows:

- Human ATP sulfurylase: Ki = 18 nM

- S. cerevisiae: Ki = 2500 nM

- P. chrysogenum: Ki = 1500 nM

- Uncompetitive Inhibition : APS also functions as an uncompetitive substrate inhibitor for APS kinase, binding at both the ATP/ADP-binding site and the PAPS/APS-binding site .

Key Functions

- Sulfation Processes : APS is critical for the sulfation of various biomolecules, influencing cellular signaling, detoxification, and structural integrity of glycoproteins.

- Modulation of Enzymatic Activity : It stabilizes bifunctional PAPS synthases, enhancing their efficiency in synthesizing PAPS from sulfate and ATP .

Research Applications

- Biochemical Studies : Researchers utilize APS to study sulfation's impact on cellular processes and to investigate enzyme kinetics related to sulfate metabolism.

- Therapeutic Potential : Given its role in sulfation, APS may have implications in developing treatments for diseases related to sulfation dysregulation.

Comparative Analysis with Related Compounds

Below is a comparison of APS with structurally or functionally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Adenosine Triphosphate (ATP) | C10H12N5O13P3 | Primary energy carrier in cells |

| 3'-Phosphoadenylylsulfate (PAPS) | C10H14N5O10PS2 | Active sulfate donor involved in sulfation |

| Adenosine Monophosphate (AMP) | C10H13N5O7P | Key component in energy transfer and nucleotide synthesis |

Case Studies and Research Findings

- Sulfation Pathway Regulation :

- Inhibition Studies :

- Environmental Applications :

Propiedades

InChI |

InChI=1S/C10H14N5O10PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGKFGUVHSIJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5NaO10PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585066 | |

| Record name | PUBCHEM_16218925 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-95-8 | |

| Record name | PUBCHEM_16218925 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-phosphosulfate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.